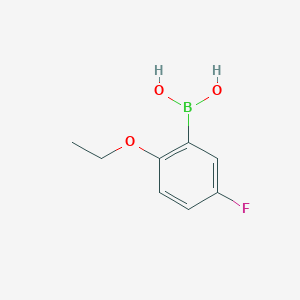

2-Ethoxy-5-fluorophenylboronic acid

Description

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their significance stems from their versatile reactivity, stability, and relatively low toxicity compared to other organometallic reagents. fiveable.me These compounds are crucial for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. fiveable.mewikipedia.org The pioneering work in organoboron chemistry, particularly the development of hydroboration and cross-coupling reactions, has been recognized with Nobel Prizes, underscoring the field's profound impact. dergipark.org.tr Organoboranes, derived from the addition of diborane (B8814927) to alkenes and alkynes, and boronic acids are among the most widely utilized classes of organoboron compounds. wikipedia.orgdergipark.org.tr Their applications span a wide range of chemical transformations, from functional group manipulations to the synthesis of pharmaceuticals and advanced materials. numberanalytics.compublish.csiro.au

Role of Boronic Acids as Versatile Building Blocks

Boronic acids and their derivatives are highly valued as versatile building blocks in organic synthesis and medicinal chemistry. aablocks.comwhiterose.ac.uk Their stability in the presence of air and moisture, coupled with their tolerance of a wide array of functional groups, makes them exceptionally useful synthetic intermediates. dergipark.org.trpublish.csiro.au A cornerstone of their application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. dergipark.org.traablocks.com Beyond this, boronic acids participate in a variety of other important transformations, including Chan-Lam coupling, Petasis borono-Mannich reaction, and conjugate additions. aablocks.com Their utility extends to the synthesis of complex natural products, pharmaceuticals, and materials for organic electronics. numberanalytics.comwhiterose.ac.uk The boronic acid functional group can be protected to allow for sequential, iterative cross-coupling strategies, further expanding its synthetic potential. nih.govacs.org

Overview of Functional Group Effects in Arylboronic Acid Systems: Focus on Ethoxy and Fluoro Substituents

The properties and reactivity of arylboronic acids are significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com These substituents can alter the electronic properties of the boronic acid, affecting its Lewis acidity and its performance in catalytic reactions. mdpi.comnih.gov

The ethoxy group (-OCH2CH3) is generally considered an electron-donating group through resonance, increasing the electron density on the aromatic ring. This can influence the nucleophilicity of the aryl group and the reactivity of the boronic acid in cross-coupling reactions. In some cases, ortho-alkoxy substituents can form strong intramolecular hydrogen bonds, which may lead to unusual monomeric structures. mdpi.com

The fluoro substituent (-F) , being the most electronegative element, exerts a strong electron-withdrawing inductive effect. mdpi.com This effect generally increases the Lewis acidity of the boronic acid. mdpi.com The position of the fluorine atom is critical; its influence is most pronounced when it is in the ortho or meta position. mdpi.com In the para position, the inductive effect can be partially offset by the electron-donating resonance effect. mdpi.com The presence of fluorine can also impact the metabolic stability and bioavailability of molecules, making fluorinated arylboronic acids particularly interesting for medicinal chemistry applications. chemimpex.commdpi.com Electron-poor, fluoro-containing arylboronic acids have been shown to be excellent coupling partners in certain nickel-catalyzed cross-coupling reactions. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

(2-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVFKIWGXGWXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584411 | |

| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864301-27-9 | |

| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profile of 2 Ethoxy 5 Fluorophenylboronic Acid

2-Ethoxy-5-fluorophenylboronic acid is a white to off-white crystalline powder. chemimpex.com It is a key intermediate in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. chemimpex.com

Below is a table summarizing its key physicochemical properties:

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₁₀BFO₃ | scbt.comsigmaaldrich.com |

| Molecular Weight | 183.97 g/mol | sigmaaldrich.com |

| CAS Number | 864301-27-9 | scbt.comsigmaaldrich.com |

| Melting Point | 108-113 °C | sigmaaldrich.commendelchemicals.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| InChI | 1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | sigmaaldrich.com |

| InChIKey | LOVFKIWGXGWXLN-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CCOc1ccc(F)cc1B(O)O | sigmaaldrich.com |

Mechanistic and Reactivity Investigations of 2 Ethoxy 5 Fluorophenylboronic Acid

Detailed Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic fragments. libretexts.org The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org 2-Ethoxy-5-fluorophenylboronic acid serves as the organoboron nucleophile in this process.

Transmetalation Processes: Role of Boronic Acid in Metal Activation and Ligand Exchange

Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) complex generated in the oxidative addition step. researchgate.net This is a critical phase where this compound directly participates. The reaction is typically facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (-[B(OH)₃]⁻). nih.gov This boronate then reacts with the palladium(II) complex.

The mechanism is generally believed to proceed via one of two main pathways:

The Boronate Pathway: The boronic acid reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a tetracoordinate boronate complex. This species is more electron-rich and readily transfers its aryl group (2-ethoxy-5-fluorophenyl) to the palladium center, displacing a halide or other ligand. researchgate.net

The Oxo-Palladium Pathway: The base can also react with the palladium(II) complex to form a palladium-hydroxo or -alkoxo species. This complex can then coordinate to the boron atom of the neutral boronic acid, facilitating the transfer of the aryl group. nih.gov

The choice of base and solvent is crucial in this step. A combination of CsF and Ag₂O has been shown to be effective for promoting the coupling of otherwise inactive substrates like pentafluorophenylboronic acid, highlighting that specific conditions can be essential for fluorinated systems. researchgate.net

Reductive Elimination to Form Carbon-Carbon Bonds

The final step in the catalytic cycle is reductive elimination. In this stage, the two organic groups (the one from the aryl halide and the 2-ethoxy-5-fluorophenyl group from the boronic acid) on the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product. libretexts.org This process simultaneously reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to begin anew. libretexts.org The reductive elimination is generally a facile and irreversible step, particularly for diarylpalladium(II) complexes bearing ancillary phosphine (B1218219) ligands. Deuterium labeling studies have demonstrated that this step is intramolecular, with no crossover of aryl groups between different palladium complexes. libretexts.org

Influence of Boron-Containing Ate Complexes

Boron-ate complexes are tetracoordinate organoboron species formed by the addition of a nucleophile (like an organolithium reagent or a base) to a tricoordinate boronic ester or acid. rsc.orgnih.gov In the context of Suzuki-Miyaura coupling, the formation of a boronate "ate" complex upon reaction with a base is a key activation step. nih.gov This conversion increases the nucleophilicity of the aryl group attached to the boron, thereby accelerating the rate of transmetalation. The structure of the ate complex, influenced by the substituents on the phenyl ring (like the ethoxy and fluoro groups of this compound), can affect its stability and reactivity. For instance, highly electron-rich benzylic boronate complexes can exhibit strong interactions with other species in solution, influencing the stereoselectivity of certain reactions. rsc.org

Investigation of Protodeboronation: Mechanism and Controlling Factors

Protodeboronation is a significant undesired side reaction in processes utilizing boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions (such as pH, temperature, and solvent) and the electronic nature of its organic substituent. wikipedia.org

Mechanistic studies have shown that protodeboronation can proceed through various pathways. In aqueous media, the pH is a critical factor, as it determines the speciation of the boronic acid (neutral acid vs. anionic boronate). wikipedia.org Both acid-catalyzed and base-catalyzed mechanisms have been identified. For some heteroaromatic boronic acids, a zwitterionic form can undergo rapid, unimolecular protodeboronation under neutral pH conditions. wikipedia.org While this compound is not a basic heteroaromatic, the electronic effects of its substituents play a role in its susceptibility to this side reaction.

Intramolecular and Intermolecular Hydrogen Bonding Effects on Stability

The stability of phenylboronic acids is influenced by supramolecular structures formed through hydrogen bonding. In the solid state, phenylboronic acids often form hydrogen-bonded dimers. nih.gov Crystal structure analysis of the related compound, 2-fluorophenylboronic acid, reveals a dimeric structure where two molecules are linked by two O-H···O hydrogen bonds between their B(OH)₂ groups. nih.gov

Crystallographic Data for 2-Fluorophenylboronic Acid Dimer Data serves as a model for potential interactions in this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 5.1017 | nih.gov |

| b (Å) | 5.5566 | nih.gov |

| c (Å) | 22.0587 | nih.gov |

| β (°) | 94.731 | nih.gov |

The presence of a fluorine atom can introduce additional interactions. In the case of 2-fluorophenylboronic acid, an intramolecular O-H···F hydrogen bond is observed, which contributes to the specific conformation of the molecule. nih.gov For this compound, similar intramolecular (between the boronic acid OH and the ethoxy oxygen or fluorine) and intermolecular hydrogen bonds are expected. These interactions can influence the molecule's stability and its susceptibility to protodeboronation. Electron-donating groups, such as the ethoxy group, have been observed to support the formation of the corresponding boroxine (B1236090) (the anhydride (B1165640) of the boronic acid), which can be a more stable form under certain conditions. clockss.org The interplay of these electronic and hydrogen-bonding effects ultimately governs the stability and reactivity profile of this compound in solution.

Solvent and pH Effects on Protodeboronation Rates

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for arylboronic acids that can impact their utility in synthetic applications. The rate of this reaction is highly sensitive to both the solvent environment and the pH of the medium.

Solvent Effects: The choice of solvent can significantly influence protodeboronation rates. Polar protic solvents, such as water and alcohols, can participate directly in the protonolysis of the C-B bond. The ability of the solvent to solvate the transition states of the various protodeboronation pathways will dictate its effect on the reaction rate. For instance, in base-catalyzed protodeboronation, the reaction proceeds through a boronate anion intermediate, which is more polar than the parent boronic acid. A polar solvent would be expected to stabilize this intermediate, potentially accelerating the reaction.

pH Effects: The pH of the reaction medium is a crucial determinant of the protodeboronation rate. Boronic acids are Lewis acids that exist in equilibrium with their corresponding tetrahedral boronate anions in aqueous solution. nih.gov The position of this equilibrium is dictated by the pKa of the boronic acid and the pH of the solution.

The protodeboronation of arylboronic acids often exhibits a complex pH-rate profile, with different mechanisms dominating at different pH ranges.

Acid-Catalyzed Protodeboronation: At low pH, the reaction can be catalyzed by acid, involving the electrophilic attack of a proton on the aromatic ring, leading to the cleavage of the C-B bond.

For this compound, the electron-withdrawing fluorine atom is expected to increase its Lewis acidity compared to unsubstituted phenylboronic acid, thereby lowering its pKa. The ortho-ethoxy group, while having an electron-donating resonance effect, also introduces steric hindrance around the boronic acid moiety. The interplay of these electronic and steric effects will determine the specific pH-rate profile for its protodeboronation. It is also worth noting that some studies have shown that self-catalysis can occur when the pH is close to the pKa of the boronic acid, further complicating the kinetic profile. nih.gov

A hypothetical pH-rate profile for the protodeboronation of an arylboronic acid is presented below, illustrating the different mechanistic regimes.

| pH Range | Dominant Mechanism | Expected Rate Dependence |

| < 2 | Acid-Catalyzed | Increases with decreasing pH |

| 2 - 7 | Spontaneous/Water-Mediated | Relatively pH-independent |

| > 7 | Base-Catalyzed | Increases with increasing pH, may plateau |

This table represents a generalized profile and the specific pH ranges and rate dependencies for this compound would require experimental determination.

Role of Solid-State Molecular Organization in Reactivity

The reactivity of chemical compounds is not solely governed by their behavior in solution but can also be profoundly influenced by their organization in the solid state. Arylboronic acids, in particular, are known to form well-defined supramolecular structures through hydrogen bonding. nih.gov

In the solid state, phenylboronic acids typically exist as hydrogen-bonded dimers. Each boronic acid molecule possesses two hydroxyl groups that can act as both hydrogen bond donors and acceptors, leading to the formation of a stable eight-membered ring structure. These dimeric units can then further assemble into more extended one-, two-, or three-dimensional networks through additional intermolecular hydrogen bonds.

The arrangement of molecules in the crystal lattice can pre-organize the reactants for a specific reaction pathway, potentially leading to enhanced reactivity or selectivity compared to the disordered state in solution. For instance, the proximity and orientation of the C-B bond of one molecule relative to a proton source (like a hydroxyl group of an adjacent molecule) in the crystal could facilitate solid-state protodeboronation. Some studies have suggested that the solid-state organization can indeed promote the decomposition of notoriously unstable boronic acids. researchgate.net

The crystal structure of a related compound, resorcinol-arylboronic acid, demonstrates the formation of extensive hydrogen-bonded networks, highlighting the propensity of these molecules for self-assembly. nih.gov

| Supramolecular Motif | Description | Potential Impact on Reactivity |

| Dimeric Unit | Two boronic acid molecules linked by hydrogen bonds between their hydroxyl groups. | Pre-organizes molecules, potentially influencing solid-state reactions like protodeboronation or dehydration. |

| Extended Network | Dimers connected through further intermolecular hydrogen bonds. | Can affect bulk properties and the accessibility of reactive sites to external reagents. |

This table outlines common motifs; the specific solid-state structure of this compound would need to be determined experimentally through techniques like X-ray crystallography.

Exploration of Electrophilic and Nucleophilic Character of the Boronic Acid Group

The boronic acid functional group, -B(OH)₂, exhibits a dual chemical character, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting partner. nih.govacs.org

Electrophilic Character: The boron atom in a boronic acid is electron-deficient due to the electronegativity of the attached oxygen atoms, making it a Lewis acid. wikipedia.org This Lewis acidity allows the boron atom to accept a pair of electrons from a nucleophile. A classic example of this electrophilic behavior is the reaction of boronic acids with diols to form boronate esters. In this reaction, the lone pair of electrons on a hydroxyl group of the diol attacks the electrophilic boron atom. This electrophilicity is fundamental to the use of boronic acids as sensors for saccharides and in protecting group chemistry. wikipedia.org

The electrophilicity of the boron center in this compound is modulated by its substituents. The electron-withdrawing fluorine atom at the 5-position is expected to enhance the Lewis acidity of the boron atom, making it a stronger electrophile compared to unsubstituted phenylboronic acid. The ortho-ethoxy group, through its electron-donating resonance effect, might slightly counteract this, but its steric bulk could also influence the approach of nucleophiles.

Nucleophilic Character: While the boron atom itself is electrophilic, the organic substituent attached to the boron can act as a nucleophile in certain reactions. The most prominent example is the Suzuki-Miyaura cross-coupling reaction, where the aryl group of the boronic acid is transferred to a transition metal center (typically palladium) in a process called transmetalation. In this step, the arylboronic acid, often activated by a base to form a more nucleophilic boronate species, effectively delivers the aryl group as a nucleophile to the electrophilic metal center.

Furthermore, recent studies have shown that under specific conditions, the boron atom itself can exhibit nucleophilic behavior. Computational studies on MIDA (N-methyliminodiacetic acid) boronates have revealed that the tetracoordinate boron can act as a nucleophile in 1,2-boryl migration reactions. acs.org In such cases, the electron density at the boron center is sufficient to allow it to attack an electron-deficient center. While this is a more specialized case, it highlights the versatile reactivity of the boronic acid moiety.

The ability of the aryl group of this compound to act as a nucleophile in reactions like the Suzuki coupling will be influenced by the electronic nature of the substituents. The combined electronic effects of the ethoxy and fluoro groups will determine the nucleophilicity of the phenyl ring that is transferred.

| Character | Description | Example Reaction |

| Electrophilic | The boron atom acts as an electron acceptor (Lewis acid). | Formation of boronate esters with diols. |

| Nucleophilic | The organic group (or the boron atom under specific conditions) acts as an electron donor. | Suzuki-Miyaura cross-coupling (aryl group transfer). |

Impact of the Ethoxy and Fluoro Substituents on Reaction Kinetics and Regioselectivity

The ethoxy and fluoro substituents on the phenyl ring of this compound exert a significant and combined influence on its reactivity, affecting both the speed (kinetics) and the orientation (regioselectivity) of its reactions.

Electronic Effects:

Fluorine (at the 5-position): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). It also has a weaker electron-donating resonance effect (+R effect) due to its lone pairs. In the meta position relative to the boronic acid group, the inductive effect is generally considered to be dominant. This net electron-withdrawing character increases the Lewis acidity of the boron atom and can influence the rates of reactions where the electronic nature of the aromatic ring is important. For instance, in protodeboronation, electron-withdrawing groups generally slow down the acid-catalyzed pathway but can have a more complex effect on the base-catalyzed pathway. ed.ac.uk

Ethoxy (at the 2-position): The ethoxy group has a dual electronic effect. The oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I effect). However, the lone pairs on the oxygen can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating resonance effect (+R effect). Being in the ortho position, both effects are operative. The +R effect increases the electron density on the aromatic ring, which can affect its nucleophilicity in reactions like the Suzuki coupling.

Steric Effects: The ortho-ethoxy group introduces significant steric bulk around the boronic acid functionality. This steric hindrance can:

Slow down the rate of reactions by impeding the approach of reagents to the boron center.

Influence the regioselectivity of reactions involving the aromatic ring by directing incoming electrophiles or other reacting species to less hindered positions.

Affect the equilibrium between the boronic acid and its trimeric anhydride form (boroxin) in solution.

Synergistic and Antagonistic Effects: The combination of the ortho-ethoxy and meta-fluoro substituents leads to a complex interplay of electronic and steric effects that are not simply additive.

Regioselectivity: In electrophilic aromatic substitution reactions on the phenyl ring of this compound, the directing effects of the substituents will determine the position of the incoming electrophile. The ethoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director (though deactivating). The boronic acid group is a meta-director. The final regiochemical outcome will be a result of the competition between these directing effects, with the most activating and sterically accessible positions being favored.

A summary of the expected individual and combined effects of the substituents is provided below.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| 5-Fluoro | -I > +R (Electron-withdrawing) | Minimal | Increases Lewis acidity of boron; may decrease nucleophilicity of the aryl ring. |

| 2-Ethoxy | +R > -I (Electron-donating) | Significant | Decreases Lewis acidity of boron; increases nucleophilicity of the aryl ring; hinders approach to the boron center. |

| Combined | Complex interplay | Significant | The overall reactivity and selectivity will be a nuanced outcome of the competing electronic and steric influences. |

Applications of 2 Ethoxy 5 Fluorophenylboronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex. nih.gov 2-Ethoxy-5-fluorophenylboronic acid, with its electron-rich phenyl ring, is an effective coupling partner in these transformations.

The utility of this compound extends to a variety of coupling partners in Suzuki-Miyaura reactions. It is readily coupled with a range of aryl and heteroaryl halides and triflates. kanto.co.jp The electron-donating nature of the ethoxy group and the moderate electron-withdrawing effect of the fluorine atom influence the reactivity of the boronic acid. In general, electron-rich boronic acids, such as this compound, are effective nucleophiles in the Suzuki-Miyaura coupling.

The reaction is compatible with a diverse array of functional groups on the coupling partner, a key advantage of the Suzuki-Miyaura reaction. nih.gov This allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. chemimpex.comchemimpex.com For instance, the coupling of substituted phenylboronic acids with heteroaryl halides, such as brominated indazoles, has been successfully demonstrated, providing a pathway to complex heterocyclic compounds. mdpi.com While specific examples detailing the coupling of this compound with a wide range of partners are not extensively documented in readily available literature, its structural features suggest broad applicability with common aryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). The coupling with heteroaryl systems, which are ubiquitous in medicinal chemistry, is also anticipated to be efficient, although the specific reaction conditions may require optimization depending on the nature of the heterocyclic partner. nih.gov

Table 1: Potential Coupling Partners for this compound in Suzuki-Miyaura Reactions

| Coupling Partner Type | Example(s) | Expected Product Type | Notes |

| Aryl Halides | 4-Bromoanisole, 1-Iodo-3-nitrobenzene | Substituted Biaryls | Reactivity generally follows the order I > Br > Cl. |

| Aryl Pseudohalides | Phenyl triflate | Substituted Biaryls | Triflates are excellent leaving groups, often enabling milder reaction conditions. |

| Heteroaryl Halides | 2-Bromopyridine, 5-Bromoindazole | Aryl-Heteroaryl Compounds | The electronic properties and potential for catalyst inhibition of the heteroaryl system can influence reaction efficiency. mdpi.com |

| Alkenyl Halides | (E)-1-Bromo-2-phenylethene | Arylated Alkenes | The stereochemistry of the alkene is typically retained. |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and its associated ligands. For challenging substrates, significant research has been dedicated to the development of sophisticated catalyst systems that offer high activity, stability, and broad functional group tolerance. sigmaaldrich.com

For the coupling of electron-rich boronic acids like this compound, a variety of palladium sources and phosphine (B1218219) ligands can be employed. Commonly used palladium precursors include Pd(PPh₃)₄ and Pd(OAc)₂. The choice of ligand is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For couplings involving heteroaryl partners, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective, with catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being a good choice. mdpi.com

In recent years, highly active and sterically hindered biarylphosphine ligands, such as SPhos and XPhos developed by the Buchwald group, have shown exceptional performance in a wide range of Suzuki-Miyaura couplings, including those with otherwise unreactive coupling partners. sigmaaldrich.com These advanced ligands can facilitate reactions at lower catalyst loadings and milder conditions. While specific studies detailing the optimization of these advanced catalyst systems for this compound are not prevalent, the general principles of ligand-accelerated catalysis are applicable. Furthermore, the development of preformed catalysts, such as hydropalladium(II) halides, offers advantages in terms of air and moisture stability, simplifying reaction setup. google.com

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Reactions

| Catalyst System | Components | Typical Substrates | Reference |

| Standard Catalyst | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | Aryl bromides, Aryl iodides | |

| dppf-based Catalyst | Pd(dppf)Cl₂, K₂CO₃, DME | Heteroaryl halides | mdpi.com |

| Buchwald Ligand System | Pd(OAc)₂, SPhos, K₃PO₄, n-Butanol | Aryl chlorides, sterically hindered substrates | nih.gov |

| Preformed Catalyst | LnPd(H)(X) (L=ligand, X=halide) | Aryl halides | google.com |

Asymmetric Suzuki-Miyaura cross-coupling reactions are a powerful tool for the synthesis of chiral biaryl compounds, which are important structural motifs in many pharmaceuticals and chiral ligands. These reactions typically involve the use of a chiral palladium catalyst or a chiral auxiliary on one of the coupling partners to induce stereoselectivity.

While the principles of asymmetric catalysis are well-established for the Suzuki-Miyaura reaction, specific applications involving this compound in stereoselective synthesis are not documented in the available literature. The development of an asymmetric variant would likely involve the coupling of this compound with a prochiral aryl or vinyl triflate or halide in the presence of a palladium complex bearing a chiral ligand, such as a chiral phosphine or N-heterocyclic carbene. The steric and electronic properties of the 2-ethoxy-5-fluorophenyl group would play a role in the degree of enantioselectivity achieved. Given the importance of chiral fluorinated compounds in medicinal chemistry, this remains an area of potential development.

The transition of a synthetic route from the laboratory to industrial-scale production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For Suzuki-Miyaura reactions, process optimization is crucial for large-scale applications. Key considerations include the cost and stability of the catalyst, the choice of solvent and base, reaction concentration, and purification methods.

For large-scale syntheses, the use of highly active catalysts at low loadings is economically advantageous. The development of robust and recyclable catalysts, such as palladium supported on carbon (Pd/C), is an active area of research. google.com One innovative approach to improve the efficiency of such heterogeneous catalysts is to carry out the reaction at a constant pH, which has been shown to significantly enhance catalyst activity. google.com The choice of a safe and environmentally benign solvent system is also critical. While solvents like toluene and dioxane are common in laboratory-scale reactions, greener alternatives are increasingly sought for industrial processes. mdpi.comgoogle.com

The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is essential to maximize yield and minimize the formation of byproducts. High-throughput experimentation can be a valuable tool in rapidly screening a wide range of conditions to identify the optimal parameters for a specific coupling involving this compound. mdpi.com

Other Metal-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Petasis, Sonogashira, Heck)

While the Suzuki-Miyaura reaction is the most prominent application of this compound, organoboronic acids can also participate in other metal-catalyzed transformations.

The Petasis reaction , or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. rrscientific.com This reaction is particularly useful for the synthesis of α-amino acids and other complex amines. While the Petasis reaction is well-established, there are no specific examples in the surveyed literature of this compound being used in this transformation. Its participation would be expected to proceed under standard Petasis conditions, potentially catalyzed by a Lewis acid or under thermal conditions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. Boronic acids are not direct participants in the Sonogashira reaction. However, in some cases, a Sonogashira coupling may be used in a synthetic sequence alongside a Suzuki-Miyaura reaction involving this compound to construct more complex architectures.

The Heck reaction traditionally involves the coupling of an alkene with an aryl or vinyl halide. However, variations of the Heck reaction that utilize organoboronic acids in place of organic halides have been developed. These "halide-free" Heck-type reactions are considered more environmentally friendly. There is no specific documentation of this compound being used in a Heck-type reaction in the available literature.

Exploration in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Ethoxy-5-fluorophenylboronic acid serves as a crucial chemical intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Boronic acids and their derivatives are highly valued in pharmaceutical manufacturing for their versatility in forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex molecular architectures of modern drugs. chemimpex.comchemimpex.compharmanoble.com

The primary role of boronic acid intermediates is in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comchemimpex.com This reaction facilitates the efficient creation of biaryl structures, which are common motifs in many biologically active compounds. The fluorine atom and ethoxy group on the phenyl ring of this compound can influence the electronic properties of the molecule, potentially enhancing reaction yields and providing sites for further molecular interactions that can improve the metabolic stability and bioactivity of the final API. chemimpex.com Boronic acid intermediates are particularly significant in the synthesis of drugs for oncology, as well as for anti-inflammatory and anti-viral agents. evonik.com

Design and Synthesis of Novel Therapeutic Agents

The compound is an important scaffold for the design and synthesis of new therapeutic molecules targeting a range of diseases.

Phenylboronic acid derivatives are key building blocks in the development of novel anti-cancer agents. chemimpex.comevonik.com The ability to use them in reactions like the Suzuki coupling allows medicinal chemists to synthesize a diverse library of compounds for screening against various cancer cell lines and molecular targets. The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance properties such as metabolic stability and binding affinity to target proteins.

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes the delivery of a non-radioactive boron isotope, boron-10 (B1234237) (¹⁰B), to tumor cells. nih.govyoutube.com When the tumor is irradiated with a low-energy neutron beam, the ¹⁰B atoms capture these neutrons, undergoing a nuclear reaction to produce high-energy, cell-destroying alpha particles (helium nuclei) and lithium-7 (B1249544) nuclei. youtube.comclinicaltrials.gov These particles have a very short path length of approximately 5-9 micrometers, confining the cytotoxic effect primarily to the boron-containing cancer cells and sparing adjacent healthy tissue. clinicaltrials.gov

The success of BNCT is critically dependent on the selective accumulation of boron compounds within the tumor. nih.gov The most common boron delivery agent used in clinical trials is Boronophenylalanine (BPA), an amino acid derivative. clinicaltrials.govmdpi.comnih.gov Compounds like this compound represent foundational structures that can be modified to create new generations of boron delivery agents. The goal is to develop molecules with superior tumor-targeting capabilities and higher boron concentrations in malignant tissues to enhance the therapeutic efficacy of BNCT.

Table 1: Key Aspects of Boron Neutron Capture Therapy (BNCT)

| Feature | Description | Source(s) |

| Principle | A binary therapy combining a ¹⁰B-carrier drug with neutron irradiation. | nih.govyoutube.com |

| Mechanism | ¹⁰B atoms delivered to cancer cells capture neutrons, releasing high-energy, short-range particles that kill the cell. | youtube.comclinicaltrials.gov |

| Key Requirement | Selective accumulation of a sufficient concentration of ¹⁰B in the tumor (approx. 20-30 µg/g). | nih.gov |

| Clinical Agent | Boronophenylalanine (BPA) is a widely studied ¹⁰B delivery agent. | mdpi.comnih.gov |

| Potential Role of the Compound | Serves as a structural basis for developing novel ¹⁰B delivery agents with improved tumor selectivity. | nih.govmdpi.com |

The broader class of boronic acid derivatives has been investigated for the synthesis of agents with antimicrobial properties, including anti-viral drugs. evonik.com Furthermore, research into complex heterocyclic compounds for treating tuberculosis has explored molecules containing fluorinated phenyl rings. For instance, certain 1,2,4-triazole-3-thiol derivatives bearing a fluoro-phenoxyphenyl group have shown promising activity against Mycobacterium tuberculosis strains. mdpi.com While not a direct application, this highlights the relevance of the fluorophenyl structural motif present in this compound in the design of novel antimicrobial and antitubercular agents.

Bioconjugation Strategies for Labeling Biomolecules and Probing Biological Interactions

The boronic acid functional group has a unique ability to form stable, yet reversible, covalent bonds with diol-containing molecules, such as sugars and glycoproteins. This property is harnessed in bioconjugation, the process of linking molecules to study biological systems. Phenylboronic acids can be used to label biomolecules, facilitating the investigation of protein interactions and other cellular processes that are vital for understanding disease mechanisms. chemimpex.com

Development of Diagnostic Agents and Imaging Probes

The application of phenylboronic acids extends to the development of diagnostic agents and imaging probes. chemimpex.com These compounds can be designed to selectively bind to biomarkers, such as specific sugars on the surface of cancer cells, enabling their detection. The presence of a fluorine atom in this compound is particularly advantageous. Fluorine-18 (¹⁸F) is a widely used positron-emitting radioisotope for Positron Emission Tomography (PET) imaging. Therefore, this compound serves as a valuable precursor for the synthesis of ¹⁸F-labeled imaging probes, which can be used for the non-invasive, early detection and monitoring of diseases. mdpi.com

Investigation of Interactions with Specific Biological Targets and Enzymes

The exploration of this compound and its derivatives in medicinal chemistry has led to investigations into their interactions with various biological targets, particularly enzymes. Phenylboronic acids, as a class of compounds, are recognized for their ability to act as enzyme inhibitors, a characteristic that stems from the unique chemical properties of the boronic acid functional group. wikipedia.org This group can form reversible covalent bonds with the hydroxyl groups of serine residues often found in the active sites of enzymes, leading to their inhibition. wikipedia.orgnih.gov

Research into substituted phenylboronic acids has revealed their potential as inhibitors of serine β-lactamases, enzymes that are a primary cause of bacterial resistance to β-lactam antibiotics. nih.govnih.gov Studies on a range of phenylboronic acid derivatives have demonstrated their ability to inhibit class A and class C β-lactamases. nih.gov For instance, certain derivatives have shown inhibitory activity against clinically significant enzymes such as KPC-2, GES-5, and AmpC. nih.gov The mechanism of inhibition often involves the boronic acid moiety forming a covalent adduct with the catalytic serine residue (e.g., Ser70 in GES-5 or Ser64 in AmpC) within the enzyme's active site, effectively blocking its normal function. nih.gov

The strategic placement of substituents on the phenyl ring of boronic acids plays a crucial role in determining their binding affinity and selectivity for specific enzymes. nih.gov For example, the introduction of a carboxylated chain at the ortho position of the phenylboronic acid has been shown to enhance affinity for the KPC-2 enzyme. nih.gov While specific inhibitory data for this compound against these enzymes is not detailed in the available literature, the general findings for structurally related compounds provide a strong rationale for its potential as a scaffold in the design of novel enzyme inhibitors. The ethoxy and fluoro substituents on the phenyl ring would influence the electronic properties and binding interactions of the molecule within an enzyme's active site.

Beyond antibacterial targets, boronic acids have been investigated for their interactions with other enzyme classes and for their potential in sensing applications. For example, they are known to interact with carbohydrates, forming reversible esters with diols, a property that has been exploited in the development of sensors for saccharides. wikipedia.orgnih.gov Furthermore, the interaction of phenylboronic acids with adenosine (B11128) monophosphate (AMP) has been studied, demonstrating the potential for these compounds to be incorporated into responsive probes for biological anions. rsc.org

While direct and detailed research findings on the enzymatic inhibition or specific biological target interactions of this compound are not extensively published, the collective research on the phenylboronic acid scaffold underscores its significance in medicinal chemistry. The data from related compounds suggest that this compound holds potential for further investigation as an inhibitor of various enzymes, particularly serine proteases like β-lactamases.

Computational and Theoretical Investigations of 2 Ethoxy 5 Fluorophenylboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of phenylboronic acid, DFT calculations, often using the B3LYP functional, are employed to determine the most stable molecular conformations. lodz.plresearchgate.net These studies involve optimizing the molecular geometry to find the local minima on the potential energy surface, which is confirmed by the absence of imaginary vibrational frequencies. lodz.pl

The conformation of 2-Ethoxy-5-fluorophenylboronic acid is influenced by the orientation of the ethoxy and boronic acid groups relative to the phenyl ring. DFT studies can elucidate the preferred dihedral angles and the planarity of the molecule. The electronic properties, such as the distribution of electron density and the nature of chemical bonds, are also revealed. For instance, the presence of electron-withdrawing fluorine and electron-donating ethoxy groups significantly impacts the electronic environment of the phenyl ring and the boron atom.

Analysis of Spectroscopic Properties (FT-IR, FT-Raman, NMR, UV-Vis) using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

FT-IR and FT-Raman: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule. For boronic acids, characteristic vibrations include O-H stretching, B-O stretching, and B-C stretching, as well as vibrations associated with the phenyl ring and the ethoxy group.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govresearchgate.net These theoretical values are then compared with experimental data to confirm the molecular structure. researchgate.net The calculations can predict the chemical shifts of the protons and carbons in the phenyl ring, the ethoxy group, and the hydroxyl groups of the boronic acid.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). lodz.plnih.govresearchgate.net These calculations can identify the electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and predict the corresponding absorption wavelengths. lodz.pl The nature of these transitions, often involving π-π* transitions within the aromatic system, can be analyzed.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

NBO and FMO analyses provide deeper insights into the electronic structure, stability, and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals, revealing information about charge delocalization and hyperconjugative interactions. wikipedia.orgsphinxsai.com For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the phenyl ring and the boron atom. sphinxsai.com This analysis helps in understanding the influence of the ethoxy and fluoro substituents on the electronic properties of the boronic acid.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the HOMO and LUMO, which are crucial for determining the chemical reactivity of a molecule. wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can identify the most likely sites for nucleophilic and electrophilic attack.

| Property | Description |

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It helps to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the boronic acid and ethoxy groups, and the fluorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive atoms within the molecule for specific types of reactions.

Theoretical Determination of Acidity (pKa) and Proton Transfer Equilibria

The acidity (pKa) of a boronic acid is a critical parameter that governs its behavior in aqueous solutions, particularly its ability to form boronate esters. researchgate.net Theoretical methods can be employed to calculate the pKa of this compound. This typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.

The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. lodz.pl Computational models can simulate this proton transfer equilibrium and predict the pKa value, which is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid.

Modeling of Boronate Ester Formation and Stability Constants with Diols

Boronic acids are known for their ability to reversibly form cyclic esters with diols. researchgate.netresearchgate.net Computational modeling can be used to study the mechanism of boronate ester formation and to predict the stability constants of these esters. These studies often involve calculating the structures and energies of the reactants, transition states, and products.

The stability of the resulting boronate ester is influenced by factors such as the electronic properties of the boronic acid and the structure of the diol. researchgate.net For this compound, the presence of the ethoxy and fluoro groups will affect the Lewis acidity of the boron atom and, consequently, the stability of the boronate ester. Theoretical calculations can provide insights into these structure-reactivity relationships. nih.gov

| Parameter | Influence on Boronate Ester Stability |

| Electron-withdrawing groups on the phenyl ring | Generally increase the stability of the boronate ester. |

| Electron-donating groups on the phenyl ring | Generally decrease the stability of the boronate ester. |

| Structure of the diol | The relative orientation of the hydroxyl groups affects the ring strain of the resulting ester. |

Solid-State Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state is determined by a variety of intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided search results, general principles of crystal packing for similar compounds can be discussed.

Hydrogen Bonding: Boronic acids are known to form extensive hydrogen bonding networks in the solid state. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or larger supramolecular assemblies. nih.govresearchgate.netmdpi.com

Halogen Bonding: The fluorine atom in this compound can participate in halogen bonding, where it acts as a halogen bond acceptor. mdpi.comnih.govrsc.org This is a directional interaction that can influence the crystal packing.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal structure. nih.gov

Computational methods can be used to model and analyze these intermolecular interactions, providing insights into the forces that govern the crystal packing and the resulting solid-state properties.

In Silico Screening and Molecular Docking Studies for Structure-Activity Relationship (SAR)

In the realm of drug discovery and development, in silico screening and molecular docking are powerful computational tools used to predict the binding affinity and interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. This process is fundamental to understanding the potential biological activity of a compound and for guiding the synthesis of more potent and selective analogs, a process known as establishing a structure-activity relationship (SAR).

The general methodology for such a study would involve:

Target Identification and Preparation: A specific biological target (e.g., an enzyme implicated in a disease) is chosen. Its three-dimensional structure, usually obtained from crystallographic data, is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: The three-dimensional structure of this compound would be generated and optimized to find its most stable conformation.

Molecular Docking: A docking algorithm would then be used to place the ligand into the defined binding site of the target protein in various possible orientations and conformations. The program calculates a "docking score" for each pose, which is an estimate of the binding affinity.

Analysis of Interactions: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

SAR Development: To develop a SAR, a series of analogs of this compound would be synthesized and docked. By comparing the docking scores and interaction patterns of these analogs with their experimentally determined biological activities, researchers can deduce which structural features are crucial for activity.

However, as of the latest literature review, no studies have been published that apply this methodology specifically to this compound. Consequently, there are no research findings or data tables to present for this specific compound. The scientific community has yet to report on its potential biological targets or the structure-activity relationships of its derivatives based on computational investigations.

Applications in Advanced Materials Science and Catalysis

Incorporation into Polymeric Systems and Nanomaterials

The functionalization of polymers and nanomaterials with boronic acid derivatives, such as 2-ethoxy-5-fluorophenylboronic acid, is a rapidly advancing area of research. The boronic acid group provides a versatile handle for creating materials with tunable properties and responsiveness to external stimuli.

Phenylboronic acid (PBA) and its derivatives are known to form reversible covalent bonds with diols, including sugars. This interaction is a cornerstone for the development of "smart" polymeric systems. While specific research detailing the incorporation of this compound is emerging, the principles established with other substituted PBAs can be applied. The presence of the electron-withdrawing fluorine atom in this compound can modulate the pKa of the boronic acid, influencing the pH range over which it effectively binds to diols. This is a critical parameter for designing materials that respond to specific physiological or environmental conditions.

The ethoxy group, on the other hand, can enhance the solubility of the monomer in organic solvents, facilitating its polymerization and processing. It can also influence the hydrophobic-hydrophilic balance of the resulting polymer, which is crucial for the self-assembly of nanomaterials like micelles and vesicles in aqueous environments. These nanostructures can be designed to encapsulate and release therapeutic agents in a controlled manner.

Formation of Stable Complexes with Transition Metals for Material Design

The boronic acid functional group of this compound can act as a ligand, forming stable complexes with a variety of transition metals. This property is being exploited in the design of novel materials with tailored electronic, optical, and magnetic properties.

While detailed studies on the specific transition metal complexes of this compound are not extensively documented in publicly available research, the fundamental principles of coordination chemistry apply. The boron atom, with its vacant p-orbital, can accept electron density from a transition metal center, while the hydroxyl groups of the boronic acid can be deprotonated to form strong coordinate bonds.

The electronic properties of the resulting metal complex are significantly influenced by the substituents on the phenyl ring. The electron-withdrawing fluorine atom on this compound can impact the ligand field strength and the redox potential of the metal center. This allows for the fine-tuning of the material's properties for specific applications, such as in the development of new phosphorescent materials for organic light-emitting diodes (OLEDs) or as components in molecular sensors.

Exploration as Components in Catalytic Systems for Chemical Transformations

Phenylboronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds. This compound serves as a valuable building block in these transformations, enabling the synthesis of complex organic molecules.

The reactivity of arylboronic acids in these catalytic cycles is influenced by the electronic nature of the substituents on the aromatic ring. The fluorine atom in this compound, being electron-withdrawing, can affect the rate of transmetalation, a key step in the catalytic cycle. This can be advantageous in certain synthetic strategies, allowing for selective reactions and improved yields.

Beyond their role as substrates, there is growing interest in the use of boronic acid derivatives as catalysts or co-catalysts in their own right. While specific catalytic applications of this compound are still under exploration, the Lewis acidic nature of the boron atom suggests its potential to activate substrates in various organic transformations.

Potential in Environmental Remediation Applications (e.g., Degradation of Pollutants)

The application of boronic acid-containing materials in environmental remediation is an emerging field of investigation. The ability of boronic acids to bind with diol-containing molecules opens up possibilities for the development of sensors and sorbents for the detection and removal of specific pollutants.

While direct research on the use of this compound for the degradation of pollutants is limited, the broader class of phenylboronic acids is being explored in the context of advanced oxidation processes (AOPs). In some photocatalytic systems, boronic acids can participate in radical reactions, which are the basis for the degradation of persistent organic pollutants.

Furthermore, polymers and nanomaterials functionalized with this compound could potentially be designed to selectively capture pollutants containing diol functionalities. The reversibility of the boronic acid-diol interaction could then be exploited for the regeneration of the sorbent material, making it a sustainable solution for environmental cleanup. Further research is needed to fully realize the potential of this compound in environmental applications.

Analytical Research Methodologies for 2 Ethoxy 5 Fluorophenylboronic Acid

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2-Ethoxy-5-fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a primary tool for confirming the molecular structure. While specific data for this compound is not extensively published in the provided results, the principles of NMR analysis for analogous boronic acids are well-established. For instance, ¹¹B NMR titration can be used to determine the pKa of boronic acids, which informs reaction condition design. The chemical shifts in ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the ethoxy, fluoro, and phenyl groups, as well as the boronic acid moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound, confirming its elemental composition. An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method has been developed for the broad analysis of boronic acids. rsc.org This technique is optimized to reduce the formation of boroxine (B1236090), solvent adduct, and dimer ions, which can complicate the analysis. rsc.org Such methods are critical for verifying the identity of the target compound.

| Technique | Purpose | Typical Findings |

| High-Resolution NMR | Structural Elucidation | Confirms the presence and connectivity of functional groups. |

| Mass Spectrometry | Molecular Weight Determination | Provides accurate mass-to-charge ratio, confirming the molecular formula. |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment. A common method involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. For many boronic acids, HPLC methods have been developed that can detect impurities at low levels. rsc.org For instance, a validated UPLC method demonstrated the ability to separate a range of boronic acids with varying functional groups, achieving recovery values between 97.1% and 105.7% and a limit of detection (LOD) of 0.1 µg. rsc.org The analysis of reactive pinacolboronate esters, which can hydrolyze to boronic acids, often requires specialized HPLC methods, such as using aprotic diluents and highly basic mobile phases to minimize on-column degradation. researchgate.net

Gas Chromatography (GC): While less common for non-volatile compounds like boronic acids, GC can be used for the analysis of more volatile precursors or derivatives. myskinrecipes.com However, the non-volatile and often insoluble nature of boronic acids in typical GC solvents makes direct analysis challenging. researchgate.net Derivatization is often necessary to increase volatility for GC analysis.

| Chromatographic Method | Primary Use | Key Parameters |

| HPLC | Purity Assessment & Isolation | C18 column, acetonitrile/water mobile phase. |

| GC | Analysis of Volatile Derivatives | Requires derivatization for non-volatile boronic acids. |

Development of Probes for Selective Analyte Binding and Detection

The development of fluorescent probes for the selective detection of boronic acids is an active area of research, offering powerful tools for various applications. While probes specifically designed for this compound are not detailed, the general principles are applicable.

Fluorescent sensors have been created to detect boronic acid-containing agents. mdpi.com These probes often work through mechanisms like intramolecular charge transfer (ICT) or fluorescence resonance energy transfer (FRET). nih.gov For example, some probes exhibit a fluorescence "turn-on" signal in the presence of boronic acids. rsc.org Researchers have developed probes that can selectively detect boric acid over boronic acids, which is useful for monitoring reactions where boric acid is a byproduct. rsc.orgnih.gov The detection limits of these probes can be in the micromolar range, making them highly sensitive. mdpi.comacs.org

| Probe Type | Detection Principle | Application |

| Fluorescent Probes | Intramolecular Charge Transfer (ICT) or Fluorescence Resonance Energy Transfer (FRET) | Selective detection of boronic acids in various media. |

| Colorimetric Probes | Visible color change upon binding | Qualitative and quantitative analysis. |

Quantitative Analytical Techniques for Reaction Monitoring

Quantitative analysis is crucial for monitoring the progress of reactions involving this compound, such as in Suzuki-Miyaura coupling reactions.

HPLC for Reaction Monitoring: HPLC is a primary technique for quantitative reaction monitoring. By taking aliquots from a reaction mixture at different time points, the consumption of the boronic acid and the formation of the product can be tracked. A high-throughput UPLC-MS method has been successfully applied for the quantitative analysis of boronic acids in reaction monitoring for Suzuki coupling. rsc.org

Post-Column Derivatization in HPLC: An on-line HPLC method with post-column derivatization has been developed for the selective detection of boronic acids. wur.nl In this method, the HPLC eluate is mixed with a reagent like alizarin, which forms a fluorescent complex with boronic acids, allowing for their selective and sensitive detection. wur.nl This approach can successfully monitor the progress of organic reactions involving boronic acid-containing compounds. wur.nl

Fluorescence Spectroscopy: As mentioned previously, fluorescent probes can be used for quantitative analysis. For instance, a probe that selectively detects boric acid, a byproduct of the Suzuki-Miyaura coupling, allows for the determination of the reaction's conversion by fluorescence spectroscopy, which has been shown to correlate well with GC conversion data. rsc.orgnih.gov

| Technique | Application | Advantages |

| Quantitative HPLC/UPLC | Reaction Monitoring | High precision and accuracy in determining reactant and product concentrations. |

| HPLC with Post-Column Derivatization | Selective Detection | Enhanced selectivity and sensitivity for boronic acids in complex mixtures. |

| Fluorescence Spectroscopy with Probes | Reaction Conversion Monitoring | High sensitivity and potential for real-time analysis. |

Future Research Directions and Translational Perspectives

Expanding the Scope of Synthetic Transformations Utilizing 2-Ethoxy-5-fluorophenylboronic Acid

The primary application of this compound has been in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. sigmaaldrich.com Future research will likely focus on expanding the repertoire of synthetic transformations that can leverage this compound. The electronic nature of the substituted phenyl ring—activated by the electron-donating ethoxy group and influenced by the electron-withdrawing fluorine atom—makes it an intriguing substrate for a broader range of coupling reactions.

Research efforts could be directed towards its application in other cross-coupling reactions, such as Chan-Lam and Heck-type reactions, to form carbon-heteroatom and carbon-carbon bonds, respectively. The presence of the fluorine atom also opens avenues for its use in reactions where this substituent can direct or participate in the chemical transformation. Furthermore, the development of one-pot, sequential reactions that utilize this compound as a key building block could streamline the synthesis of complex molecules.

Exploration of Novel Reaction Pathways and Catalytic Systems

While palladium-based catalysts have been the workhorse for reactions involving arylboronic acids, there is a growing interest in exploring alternative catalytic systems that offer improved efficiency, selectivity, and sustainability. chemicalbook.combuyersguidechem.com Future investigations will likely involve the use of catalysts based on other transition metals like nickel, copper, and iron, which are more abundant and less expensive than palladium. buyersguidechem.com The development of metal-free reaction pathways, such as those promoted by photoredox catalysis or strong organic bases, represents another exciting frontier.

The unique electronic properties of this compound may render it particularly suitable for certain novel catalytic cycles. For instance, its propensity to engage in oxidative addition and transmetalation steps could be finely tuned by the choice of catalyst and ligands. chemicalbook.com Research into visible-light-mediated reactions, where the boronic acid itself or a complex thereof is excited to initiate a reaction, could lead to milder and more selective synthetic methods.

Rational Design of Next-Generation Boronic Acid Derivatives with Tuned Reactivity

The rational design of new boronic acid derivatives based on the 2-ethoxy-5-fluorophenyl scaffold is a promising avenue for tailoring reactivity and expanding the synthetic utility. By systematically modifying the substituents on the phenyl ring, it is possible to fine-tune the electronic and steric properties of the boronic acid, thereby influencing its reactivity in a predictable manner. For example, the introduction of additional electron-withdrawing or -donating groups could modulate the pKa of the boronic acid and its transmetalation kinetics.

The following table illustrates some potential next-generation derivatives and their projected properties:

| Derivative Name | Modification | Projected Impact on Reactivity | Potential Applications |

| 3-Bromo-2-ethoxy-5-fluorophenylboronic acid | Addition of a bromine atom | Increased reactivity in cross-coupling reactions; provides a handle for further functionalization | Sequential cross-coupling reactions for the synthesis of polysubstituted aromatic compounds |

| 4,5-Difluoro-2-ethoxyphenylboronic acid | Addition of a second fluorine atom | Enhanced electrophilicity of the boron atom; altered regioselectivity in coupling reactions | Synthesis of highly fluorinated biaryl compounds for materials science and medicinal chemistry |

| 2-Isopropoxy-5-fluorophenylboronic acid | Replacement of ethoxy with a bulkier isopropoxy group | Increased steric hindrance, potentially leading to higher regioselectivity in certain reactions | Synthesis of sterically hindered biaryls |

| This compound MIDA ester | Protection of the boronic acid with N-methyliminodiacetic acid (MIDA) | Increased stability and air-tolerance; allows for slow release of the active boronic acid | Controlled and sequential cross-coupling reactions in complex molecule synthesis |

These rationally designed derivatives could offer superior performance in challenging synthetic applications, such as the construction of sterically hindered biaryls or the selective functionalization of complex substrates. sigmaaldrich.com

Emerging Interdisciplinary Applications in Chemical Biology and Supramolecular Chemistry

The unique structural features of this compound make it a compelling candidate for applications in chemical biology and supramolecular chemistry. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited for the development of sensors for saccharides and other biologically important molecules. The presence of the fluorine atom in this compound provides a convenient handle for ¹⁹F NMR-based detection of these binding events.

In the realm of medicinal chemistry, boronic acids are being investigated as pharmacophores in enzyme inhibitors. chemicalbook.com The 2-ethoxy-5-fluorophenyl moiety could serve as a scaffold for the design of novel inhibitors targeting enzymes with diol-containing substrates or active sites. In supramolecular chemistry, the directional interactions afforded by the boronic acid group, coupled with the potential for π-π stacking of the aromatic ring, could be harnessed to construct complex, self-assembling architectures such as cages, polymers, and gels with stimuli-responsive properties.

Challenges and Opportunities in Sustainable Synthesis of Organoboron Compounds

The increasing importance of organoboron compounds in academia and industry necessitates the development of more sustainable and environmentally friendly synthetic methods. A key challenge in the synthesis of this compound and other organoboron compounds is the reliance on stoichiometric organometallic reagents and multi-step procedures that generate significant waste.

Future research in this area will focus on the development of catalytic C-H borylation methods that can directly install the boronic acid group onto the aromatic ring, thus avoiding the need for pre-functionalized starting materials. The use of greener solvents, such as water or bio-renewable solvents, and the development of recyclable catalytic systems are also critical for improving the sustainability of organoboron synthesis. sigmaaldrich.com Furthermore, exploring enzymatic or whole-cell biocatalytic approaches for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods. While challenging, the successful development of such sustainable methodologies will be crucial for the widespread and responsible application of this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethoxy-5-fluorophenylboronic acid, and how is its purity validated?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of halogenated aryl precursors with boronic esters or acids . For this compound, a common precursor might be a fluorinated and ethoxy-substituted bromobenzene derivative. Post-synthesis, purity is validated using NMR spectroscopy (to confirm substituent positions and boronic acid functionality), HPLC (for quantitative purity assessment >98%), and mass spectrometry (to verify molecular weight, 183.97 g/mol) .

Q. How is the structural and electronic configuration of this compound characterized for reactivity studies?

Key techniques include:

- X-ray crystallography to resolve the spatial arrangement of the ethoxy and fluorine substituents.

- DFT calculations to model electronic effects (e.g., fluorine’s electron-withdrawing properties and ethoxy’s steric bulk) on boron center reactivity.

- Infrared (IR) spectroscopy to identify B-O and B-OH vibrational modes .

Q. What are the primary biological or medicinal applications of this compound in current research?

While direct studies on this compound are limited, structurally related fluorophenylboronic acids are used in enzyme inhibition (e.g., targeting proteases or glycosidases) and drug design due to their ability to form reversible covalent bonds with diols (e.g., in glycoproteins) . Researchers often extrapolate from analogs like 2-Fluoro-5-hydroxyphenylboronic acid, where fluorine enhances target binding affinity .

Advanced Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

Optimization involves:

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for sterically hindered substrates.

- Solvent systems : Mixed polar solvents (e.g., THF/H₂O) to balance boronic acid solubility and reaction kinetics.

- Temperature control : 60–100°C to accelerate coupling while minimizing boronic acid decomposition.

- Protecting groups : Using pinacol esters to stabilize the boronic acid during storage .

Q. What stability challenges arise when handling this compound, and how are they mitigated?

Challenges include:

- Hydrolysis sensitivity : The boronic acid group reacts with moisture, forming boroxines. Store at 2–8°C under inert gas (N₂/Ar) .

- Oxidation : Fluorine’s electron-withdrawing effect may destabilize the boron center; antioxidants like BHT are sometimes added.

- Safety protocols : Follow SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., inhalation first aid) .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

Contradictions (e.g., varying IC₅₀ values across assays) can be resolved by:

- Comparative assays : Testing under standardized conditions (pH, temperature, co-solvents).

- Computational docking : Modeling interactions with target enzymes (e.g., serine hydrolases) to identify binding site conflicts.

- Metabolite profiling : Checking for boronic acid decomposition or off-target interactions using LC-MS .

Q. What strategies improve regioselectivity when using this compound in multi-component reactions?

Regioselectivity is influenced by:

- Substituent electronic effects : The ethoxy group’s ortho/para-directing behavior and fluorine’s meta-directing tendency.

- Steric guidance : Bulky catalysts (e.g., XPhos) favor coupling at less hindered positions.

- Pre-functionalization : Introducing temporary directing groups (e.g., pyridine) to steer cross-coupling .

Retrosynthesis Analysis